

Application Notes and Protocols for CP-866087 in Rodent Models

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Compound of Interest

Compound Name: CP-866087

Cat. No.: B1669574

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These application notes provide a comprehensive overview of the preclinical in vivo evaluation of **CP-866087**, a potent and selective mu-opioid receptor antagonist. The following protocols and data have been synthesized from published research to guide the use of this compound in rodent models for studying alcohol consumption and related behaviors.

Compound Profile: CP-866087

CP-866087 is a novel, non-peptidic, selective antagonist of the mu-opioid receptor. It was developed and characterized for its potential in treating alcohol abuse and dependence. Its mechanism of action involves blocking the endogenous opioid signaling that is believed to contribute to the reinforcing effects of alcohol.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and efficacy data for **CP-866087** in rodent models.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	Value	Species	Assay
Mu-opioid Receptor (MOR) Ki	0.2 nM	Human	Radioligand Binding Assay
Delta-opioid Receptor (DOR) Ki	108 nM	Human	Radioligand Binding Assay
Kappa-opioid Receptor (KOR) Ki	60 nM	Human	Radioligand Binding Assay
MOR Functional Antagonism (IC50)	1.1 nM	Human	GTPyS Functional Assay

Table 2: Rat Pharmacokinetic Parameters of **CP-866087**

Route of Administration	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng*h/mL)	Bioavailability (%)
Intravenous (IV)	2	0.08	311	247	100
Oral (PO)	10	0.5	110	415	34

Table 3: Efficacy of **CP-866087** in a Rat Model of Alcohol Consumption

Treatment Group	Dose (mg/kg, PO)	Mean Alcohol Intake (g/kg)	% Reduction vs. Vehicle
Vehicle	-	2.5	-
CP-866087	3	1.5	40%
CP-866087	10	1.0	60%
CP-866087	30	0.8	68%

Experimental Protocols

In Vivo Efficacy Study: Reduction of Alcohol Intake in Rats

This protocol describes a study to evaluate the effect of **CP-866087** on voluntary alcohol consumption in alcohol-preferring rats.

Materials:

- Male Wistar rats
- **CP-866087**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Ethanol (20% v/v)
- Water
- Oral gavage needles
- Standard rat housing with two-bottle choice setup

Procedure:

- Animal Model: Use male Wistar rats, which are known to voluntarily consume significant amounts of alcohol.
- Acclimation and Baseline:
 - House rats individually in a controlled environment (12:12 h light:dark cycle).
 - Provide ad libitum access to food and water.
 - Introduce a two-bottle choice paradigm with one bottle of 20% ethanol and one bottle of water.
 - Monitor daily fluid intake for at least two weeks to establish a stable baseline of alcohol consumption.

- Compound Preparation:
 - Prepare a suspension of **CP-866087** in the chosen vehicle (e.g., 0.5% methylcellulose) at the desired concentrations (e.g., 3, 10, and 30 mg/mL).
 - Ensure the suspension is homogenous before each administration.
- Administration:
 - On the day of the experiment, administer the prepared **CP-866087** suspension or vehicle to the rats via oral gavage.
 - The volume of administration should be based on the animal's body weight (e.g., 1 mL/kg).
- Data Collection:
 - Following administration, return the rats to their home cages with the two-bottle choice setup.
 - Measure the volume of ethanol and water consumed over a specific period (e.g., 24 hours).
 - Calculate the alcohol intake in g/kg of body weight.
- Data Analysis:
 - Compare the mean alcohol intake between the vehicle-treated group and the **CP-866087**-treated groups.
 - Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.

Pharmacokinetic Study in Rats

This protocol outlines a study to determine the pharmacokinetic profile of **CP-866087** in rats following intravenous and oral administration.

Materials:

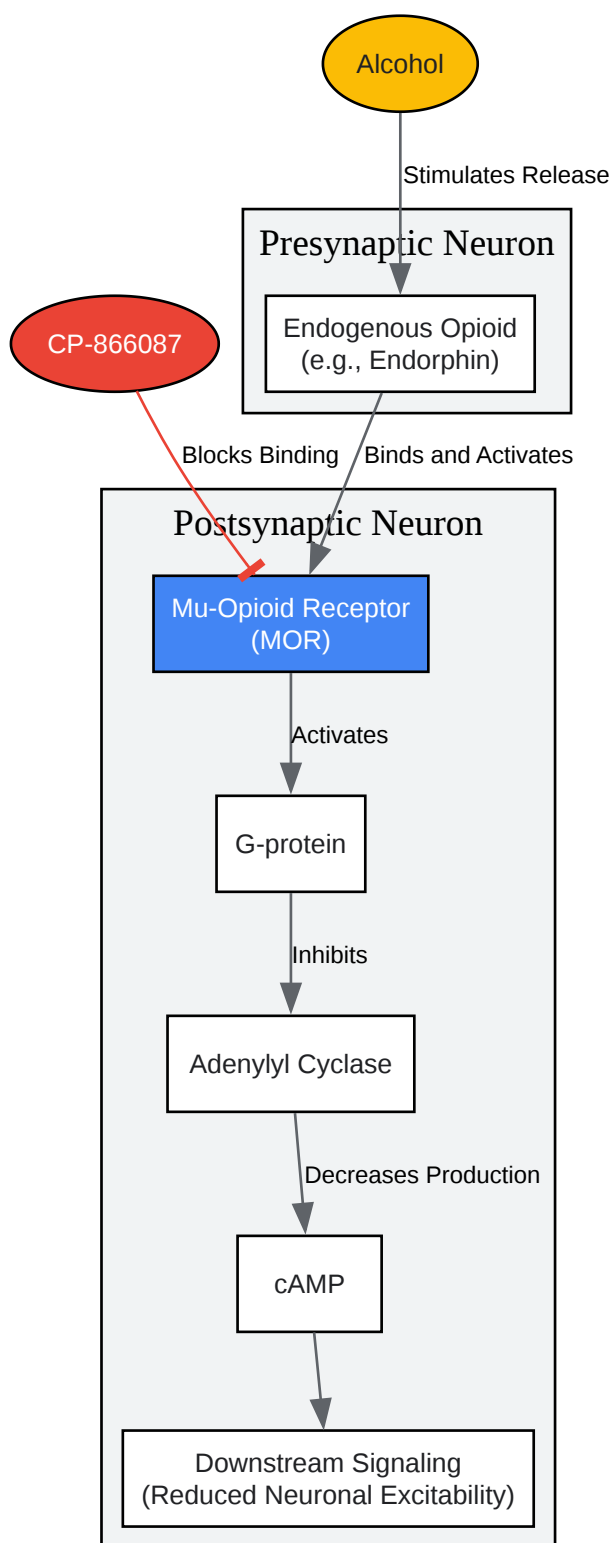
- Male Sprague-Dawley rats with jugular vein catheters
- **CP-866087**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Saline for intravenous administration
- Blood collection tubes (containing anticoagulant)
- Centrifuge
- Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

- Animal Model: Use male Sprague-Dawley rats fitted with jugular vein catheters for serial blood sampling.
- Dosing:
 - Intravenous (IV) Administration: Administer **CP-866087** dissolved in saline as a bolus injection through the jugular vein catheter at a dose of 2 mg/kg.
 - Oral (PO) Administration: Administer **CP-866087** suspended in the vehicle via oral gavage at a dose of 10 mg/kg.
- Blood Sampling:
 - Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Immediately place the blood samples into tubes containing an anticoagulant and keep on ice.
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.

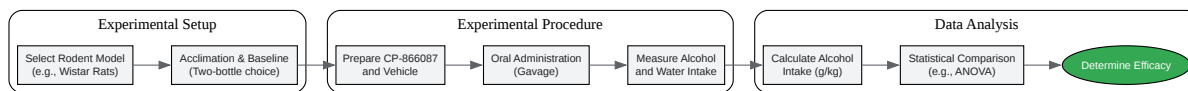
- Transfer the plasma to clean tubes and store at -80°C until analysis.
- Bioanalysis:
 - Determine the concentration of **CP-866087** in the plasma samples using a validated analytical method such as LC-MS/MS.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to calculate key parameters such as T_{max}, C_{max}, AUC, and bioavailability from the plasma concentration-time data.

Visualizations



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Caption: Signaling pathway of a mu-opioid receptor antagonist like **CP-866087**.



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Caption: Experimental workflow for evaluating **CP-866087** in a rodent alcohol consumption model.

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